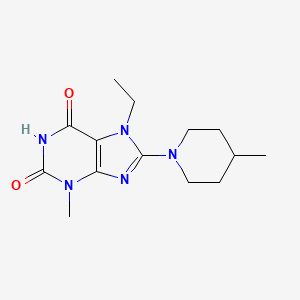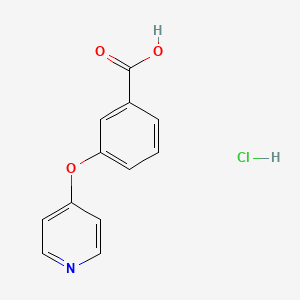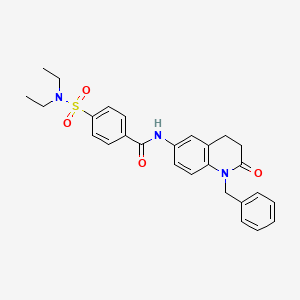![molecular formula C11H10ClI B2804417 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-00-7](/img/structure/B2804417.png)
1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, making it a valuable component in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane, a highly strained and reactive precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various substituents . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enable the efficient and scalable production of the compound by generating [1.1.1]propellane on demand and subsequently functionalizing it under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Addition Reactions: The strained bicyclo[1.1.1]pentane ring can participate in addition reactions, such as the addition of halogens or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives, while oxidation can produce corresponding oxides .
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Its rigidity and three-dimensionality make it useful in the design of novel materials, such as molecular rods and liquid crystals.
Chemical Biology: The compound can be used as a probe to study biological systems and interactions due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 1-(3-Chlorophenyl)-3-bromobicyclo[1.1.1]pentane
- 1-(3-Chlorophenyl)-3-fluorobicyclo[1.1.1]pentane
- 1-(3-Chlorophenyl)-3-methylbicyclo[1.1.1]pentane
Comparison: 1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which can be easily substituted or modified. This makes it a versatile intermediate for further functionalization. Compared to its bromine or fluorine analogs, the iodine derivative often exhibits different reactivity and stability profiles, making it suitable for specific applications .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClI/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDRTSIEVDGIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![[(2-chloro-4-fluorophenyl)methoxy]urea](/img/structure/B2804342.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)
